molecular formula C22H30N4O6 B13452274 N-Nitroso Cilazapril

N-Nitroso Cilazapril

Cat. No.: B13452274
M. Wt: 446.5 g/mol
InChI Key: RJJSZSYJUSKBNU-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Cilazapril (CAS 1053740-92-3) is a nitrosamine impurity and derivative of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril . It is provided as a highly characterized reference material essential for analytical method development, validation, and Quality Control in the production of the parent drug, supporting both New Drug Applications and Abbreviated New Drug Applications . This standard is critical for monitoring and controlling the formation of this nitrosamine, which is a potential genotoxic impurity, in accordance with stringent regulatory guidelines set by agencies like the FDA and EMA . Its applications include use as a reference standard to ensure batch-to-batch consistency, establish detection limits, and perform rigorous stability studies to mitigate risk during synthesis and storage . The compound has a molecular formula of C22H30N4O6 and a molecular weight of 446.5 g/mol . This product is intended for research applications and is strictly For Research Use Only. It is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

InChI

InChI=1S/C22H30N4O6/c1-2-32-22(30)19(13-12-16-8-4-3-5-9-16)25(23-31)17-10-6-14-24-15-7-11-18(21(28)29)26(24)20(17)27/h3-5,8-9,17-19H,2,6-7,10-15H2,1H3,(H,28,29)/t17-,18-,19-/m0/s1

InChI Key

RJJSZSYJUSKBNU-FHWLQOOXSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)N=O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C2CCCN3CCCC(N3C2=O)C(=O)O)N=O

Origin of Product

United States

Mechanistic Pathways of N Nitroso Cilazapril Formation

Nitrosation Reactions in Active Pharmaceutical Ingredient Synthesis and Drug Product Formulation

The primary pathway for the formation of N-Nitroso Cilazapril (B1669026) involves the nitrosation of the secondary amine group present in the cilazapril molecule. chemicea.comefpia.eu This reaction can occur during the synthesis of the active pharmaceutical ingredient (API) or during the formulation of the final drug product if both a nitrosating agent and the precursor amine are present under favorable conditions. efpia.eudgra.de

Identification of Nitrosating Agents and Precursors in Pharmaceutical Materials

The formation of N-Nitroso Cilazapril requires the presence of a nitrosatable amine (in this case, cilazapril) and a nitrosating agent.

Precursors:

Cilazapril: The cilazapril molecule itself contains a secondary amine, making it a direct precursor for nitrosation. chemicea.comefpia.eu

Degradation Products: Degradation of cilazapril or other components in the formulation could potentially lead to the formation of other nitrosatable amines. researchgate.netresearchgate.net

Nitrosating Agents: Nitrosating agents are substances that can donate a nitroso group (–N=O). Common sources of nitrosating agents in pharmaceutical manufacturing include:

Nitrite (B80452) salts (e.g., sodium nitrite): These can be present as contaminants in raw materials, excipients, or water used in the manufacturing process. researchgate.netnih.gov The use of sodium nitrite in the synthesis of other chemicals at the same manufacturing site can also be a source of contamination. europa.eu

Nitrogen oxides (e.g., NO, N₂O₃, N₂O₄): These can be present in the air, particularly in industrial areas, or can be formed during certain manufacturing processes like fluid bed drying. dgra.denih.gov

Contaminated Reagents and Solvents: Solvents or reagents used in the synthesis or formulation process may be contaminated with nitrosating agents. thebts.org For example, some processes for preparing cilazapril involve intermediates like ethyl R-2-(nitro or halo substituted benzene (B151609) sulfonyloxy)-4-phenyl butyrate, which contains a nitro group that could potentially act as a nitrosating agent under certain conditions. google.com

A summary of potential precursors and nitrosating agents is provided in the table below.

CategoryExamplesPotential Source in Pharmaceutical Manufacturing
Precursors Cilazapril, Degradation ProductsActive Pharmaceutical Ingredient, Drug Product Degradation
Nitrosating Agents Nitrite salts (NaNO₂), Nitrogen oxides (NO, N₂O₃, N₂O₄), Contaminated ReagentsRaw material contamination, Water, Air, Manufacturing process by-products, Reagent contamination

Influence of Process Parameters: Temperature, pH, and Reaction Time on Nitrosation Kinetics

The rate of this compound formation is significantly influenced by several process parameters.

pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is typically favored under acidic conditions. dgra.debiotech-asia.org At low pH, nitrous acid (HNO₂), a potent nitrosating agent, is formed from nitrite salts. biotech-asia.org

Temperature: Generally, the risk of nitrosamine (B1359907) formation increases with higher temperatures. dgra.de Manufacturing processes that involve heating, such as wet granulation and fluid bed drying, can accelerate the nitrosation reaction. dgra.de

Reaction Time: A longer reaction time, during which the precursor and nitrosating agent are in contact under favorable conditions, will lead to a greater extent of this compound formation.

Degradation-Induced this compound Formation

This compound can also be formed as a result of the degradation of the cilazapril drug substance or other components within the drug product. researchgate.net

Cilazapril, like other ACE inhibitors containing an ester group, is susceptible to degradation, particularly through hydrolysis. researchgate.netmdpi.com This degradation can be accelerated by factors such as heat and humidity. researchgate.net While the primary degradation product of cilazapril is its active metabolite, cilazaprilat, other degradation pathways could potentially lead to the formation of precursors for nitrosation. researchgate.net

For example, studies on other ACE inhibitors have shown that degradation can lead to the formation of diketopiperazine derivatives. researchgate.netmdpi.comresearchgate.net These degradation products may themselves be susceptible to nitrosation. researchgate.net If nitrosating agents are present, either as contaminants or from other sources, they can react with these degradation products to form nitrosamines. The stability of the drug substance and its degradation profile are therefore critical factors in assessing the risk of this compound formation during the shelf life of the product. researchgate.net

Formation via Contamination and Carryover Mechanisms in Manufacturing

The formation of this compound is not limited to reactions occurring within the intended synthesis or formulation process. Contamination and carryover from other processes within a manufacturing facility can be a significant source of nitrosamines or their precursors. researchgate.netopenpr.com

Sources of Contamination and Carryover:

Shared Equipment: If the same equipment is used to manufacture different products, there is a risk of cross-contamination. For example, if a previous batch on the equipment involved the use of nitrosating agents or secondary/tertiary amines, these could be carried over into the cilazapril production process.

Solvent Recovery and Reuse: The use of recovered solvents is a common practice in pharmaceutical manufacturing. If these solvents have been used in processes where nitrosamines or their precursors were present, they can become a source of contamination.

Raw Material Contamination: As mentioned previously, raw materials, including starting materials, reagents, and excipients, can be contaminated with low levels of nitrites or other nitrosating agents. researchgate.netpublications.gc.ca

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a potential source of nitrites. dgra.de

Regulatory bodies emphasize the importance of conducting thorough risk assessments to identify and mitigate all potential sources of nitrosamine contamination, including those arising from contamination and carryover. europa.eupublications.gc.ca

Advanced Analytical Methodologies for N Nitroso Cilazapril Quantification and Identification

Chromatographic Techniques for Isolation and Separation

Chromatography is the cornerstone for isolating N-Nitroso Cilazapril (B1669026) from the active pharmaceutical ingredient (API) and other components within the drug product matrix. The choice of technique depends on the physicochemical properties of the analyte, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and effective technique for the analysis of non-volatile nitrosamines like N-Nitroso Cilazapril. biopharmaspec.comacs.org This method offers the high sensitivity and selectivity required to detect trace-level impurities in complex pharmaceutical matrices. humanjournals.com

The development of an LC-MS/MS method for this compound would draw upon established procedures for other nitrosated ACE inhibitors, such as N-Nitroso-Ramipril. edqm.euviamedica.pl A typical method involves reversed-phase chromatography, often using a C18 column, with a mobile phase gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. mdpi.comlcms.cz

A significant analytical challenge in the analysis of asymmetrical nitrosamines like this compound is the potential for the existence of rotamers due to restricted rotation around the N-N bond. acanthusresearch.com These stable rotational isomers can appear as two separate peaks in the chromatogram, complicating quantification. For example, the HPLC analysis of N-Nitroso-Ramipril has been shown to produce two distinct peaks corresponding to its rotameric forms. acanthusresearch.com Therefore, any quantitative method must account for both isomers, either by achieving complete chromatographic separation or by integrating both peaks for a total impurity measurement.

The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for quantification. nih.gov MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, this would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying one or more characteristic product ions after collision-induced dissociation.

Table 1: Example LC-MS/MS Parameters for Analysis of a Structurally Related Nitrosamine (B1359907) (N-Nitroso-Ramipril)

ParameterSetting
HPLC System Shimadzu HPLC
Mass Spectrometer AB Sciex QTrap 5500
Column Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Water (95/5, v/v) + 0.1% Formic Acid
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions N-Nitroso-Ramipril: 446.15 → 234.1 Da; 446.15 → 156.1 Da
Source: Adapted from public data on N-Nitroso-Ramipril analysis. edqm.eu

Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (GC-MS/MS), is a powerful technique for the analysis of volatile nitrosamines. restek.comshimadzu.eu Regulatory methods, such as those described in the United States Pharmacopeia (USP) General Chapter <1469>, utilize GC-MS for the determination of impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). shimadzu.eu Sample introduction can be performed via direct liquid injection or, for more volatile compounds, headspace analysis, which minimizes matrix introduction into the system. restek.comshimadzu.com

However, GC-based methods are generally less suitable for larger, thermally labile, and non-volatile molecules like this compound. The high temperatures required for volatilization in the GC inlet can lead to the degradation of such compounds, resulting in inaccurate quantification. Therefore, while GC-MS is a critical tool for creating a comprehensive profile of potential small nitrosamine impurities that could arise from manufacturing processes or contaminated raw materials, LC-MS/MS remains the preferred method for the specific analysis of this compound. biopharmaspec.comnih.gov

Development and Validation of Robust Analytical Methods for Trace Level Detection

To ensure that a method is suitable for its intended purpose—quantifying trace levels of this compound—it must undergo rigorous validation in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines. eurofins.com This process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of samples. nih.gov

The validation of a trace-level method for an NDSRI like this compound involves assessing several key performance characteristics: mdpi.comnih.govwaters.com

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the API, excipients, and other impurities. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com For nitrosamine impurities, the method's LOQ must be sufficiently below the regulatory acceptable intake limit to ensure control. nih.gov For instance, methods for other nitrosamines have achieved LOQs in the range of 0.5 to 2.0 ng/mL. mdpi.comnih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should typically be ≥0.99. nih.govwaters.com

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where known amounts of the this compound standard are added to the sample matrix. Recoveries are expected to be within a range of 80.0% to 120.0%. nih.govwaters.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should be within acceptable limits, often less than 15-20% at the LOQ. waters.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage. mdpi.comoup.com

Table 2: Summary of Validation Parameters for a Typical Trace-Level LC-MS/MS Nitrosamine Method

Validation ParameterTypical Acceptance Criteria/Results
Linearity (Correlation Coefficient, r²) ≥ 0.995
LOQ 0.5 - 2.0 ng/mL (or ppm equivalent)
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) < 15% (higher may be acceptable at LOQ)
Specificity No interference at the analyte retention time
Source: Compiled from various nitrosamine method validation studies. mdpi.comnih.govwaters.com

Stability Profile and Degradation Kinetics of N Nitroso Cilazapril

Factors Influencing N-Nitroso Cilazapril (B1669026) Chemical Stabilitynih.govresearchgate.netkmpharma.inresearchgate.netpublications.gc.ca

The chemical stability of N-Nitroso Cilazapril, a nitrosamine (B1359907) impurity, is intrinsically linked to the stability of the parent drug, Cilazapril, and the conditions under which it is manufactured and stored. publications.gc.ca The formation of this compound occurs from the reaction of the secondary amine in the Cilazapril structure with nitrosating agents, such as nitrous acid, which can be formed from residual nitrites in excipients. chemicea.compmda.go.jp Factors that affect the stability of the parent compound and facilitate this reaction are therefore critical to understanding the stability profile of the N-nitroso impurity itself.

Impact of Temperature and Humidity on this compound Degradationkmpharma.inpublications.gc.ca

Elevated temperature and relative humidity (RH) are significant factors that negatively affect the stability of Cilazapril and are known to accelerate the degradation of many pharmaceutical compounds. science.govmdpi.com Studies on the parent drug, Cilazapril, demonstrate that its degradation is accelerated by increases in both temperature and RH. researchgate.netscience.gov For instance, the degradation rate constants for Cilazapril increase exponentially with rising RH. researchgate.net This moisture-dependent degradation suggests that conditions favorable for the hydrolysis of the parent drug could also influence the stability of this compound. mdpi.com While direct studies on the N-nitroso derivative are limited, it is established that the presence of water can increase the risk of N-nitrosamine formation in solid dosage forms during manufacturing or storage. pmda.go.jp The Arrhenius relationship, ln k = f(1/T), has been shown to be linear for Cilazapril degradation, indicating its stability is predictable under varying temperatures. science.gov

Table 1: Effect of Temperature and Humidity on Cilazapril Stability This table presents data on the parent compound, Cilazapril, as a proxy for understanding the conditions affecting this compound.

Parameter Conditions Observation Source
Temperature 70-90°C (at RH 76.4%) Accelerates degradation rate. researchgate.net
Relative Humidity 25.0-76.4% (at 90°C) Increases degradation rate exponentially. researchgate.net

| Prediction Models | Semi-logarithmic & Arrhenius | Relationships are linear, allowing for stability prediction. | science.gov |

Influence of Excipients and Formulation Matrix on this compound Stabilitypublications.gc.ca

The excipients used in a pharmaceutical formulation play a crucial role in the stability of the active pharmaceutical ingredient (API) and the potential formation of impurities. nih.gov Some excipients, such as lactose (B1674315) and talc, have been reported to negatively impact the stability of Cilazapril. researchgate.net Conversely, polyvinylpyrrolidone (B124986) (PVP) has been identified as a potential stabilizing agent for Cilazapril, significantly inhibiting its chemical degradation in solid dispersion form. researchgate.netresearchgate.net

A primary cause for the formation of this compound is the presence of nitrite (B80452) impurities within the excipients. publications.gc.capmda.go.jp Under certain conditions during manufacturing or storage, these nitrites can react with the secondary amine of Cilazapril to form the N-nitroso impurity. publications.gc.ca Manufacturing processes themselves, such as wet granulation, can create favorable conditions for this reaction, particularly in the presence of acid and water, accelerating the nitrosation of secondary amines. pmda.go.jpdgra.de Therefore, controlling the nitrite content of excipients and selecting appropriate manufacturing methods are critical strategies to mitigate the formation of this compound. pmda.go.jp

Role of Container-Closure Systems and Packaging Materialsresearchgate.net

Given the vulnerability of Cilazapril to moisture, the choice of packaging is critical for maintaining its stability and preventing the formation of this compound. researchgate.netmdpi.com Studies on structurally related ACE inhibitors like Ramipril, which is also susceptible to humidity, have shown that the tableting process can decrease stability, necessitating the use of appropriate immediate packaging. nih.govresearchgate.net For Cilazapril, blister packs (e.g., OPA/Alu/PVC//Alu) have been shown to provide absolute moisture protection, thereby preventing degradation. science.gov Storing tablets in protective blisters is essential, as exposure to ambient humidity can significantly accelerate the degradation process. researchgate.netmdpi.com

Kinetic Studies of this compound Degradation Pathwayskmpharma.inpublications.gc.ca

Direct kinetic studies on the degradation of this compound are not extensively documented in the available literature. However, the degradation kinetics of the parent compound, Cilazapril, have been studied and provide valuable insights. The degradation of Cilazapril in the solid state follows first-order kinetics. researchgate.netresearchgate.net This process is significantly influenced by environmental factors, with the degradation rate constant increasing with higher temperatures and relative humidity. researchgate.net

In forced degradation studies, the decay of Cilazapril leads to the formation of its primary degradation product, Cilazaprilat. researchgate.net When Cilazapril is formulated with the stabilizing excipient PVP, the degradation still follows first-order kinetics, but the rate constant is lower, and the activation energy for the degradation reaction is higher compared to pure Cilazapril. researchgate.netresearchgate.net This indicates that while the degradation pathway may be similar, the formulation matrix can significantly improve the compound's stability.

Table 2: Kinetic Parameters for Cilazapril Degradation This table shows kinetic data for the parent compound, Cilazapril.

Compound Form Kinetic Order Key Degradation Product Effect of PVP Source
Pure Cilazapril First-Order Cilazaprilat N/A researchgate.net

| Cilazapril with PVP | First-Order | Cilazaprilat | Lower degradation rate constant, higher activation energy. | researchgate.netresearchgate.net |

Identification of this compound Degradation Products

The specific degradation products of this compound have not been identified in the reviewed scientific literature. Research has primarily focused on the degradation of the parent compound, Cilazapril. Forced degradation studies of Cilazapril using acid, base, and oxidation have been performed. researchgate.net These studies identified two main degradation products:

Alkaline Degradant : Identified as Cilazaprilat (m/z = 389), the active metabolite formed by hydrolysis of the ester group. researchgate.netresearchgate.net

Oxidative Degradant : A product with a mass-to-charge ratio (m/z) of 433. researchgate.net

For other ACE inhibitors like Imidapril, high moisture conditions lead to two degradation impurities: the diacidic derivative (imidaprilat) and a diketopiperazine derivative (DKP). researchgate.net Under dry conditions, only the DKP derivative is formed. researchgate.net While these findings relate to the parent drugs, they highlight potential degradation pathways. The degradation of other N-nitroso compounds, such as N-nitroso-hydrochlorothiazide, has been shown to yield different products depending on the pH of the environment, indicating that the degradation pathway of this compound could also be pH-dependent. researchgate.net

Table 3: Identified Degradation Products of Cilazapril

Stress Condition Degradation Product Molecular Formula Mass/Charge (m/z) Source
Alkaline Hydrolysis Cilazaprilat C20H27N3O5 389 researchgate.net

| Oxidative | Oxidative Degradant | C22H29N3O6 | 433 (M-1) | researchgate.net |

Assessment of Genotoxic Potential and Mechanistic Insights of N Nitroso Cilazapril

In Silico Prediction and Structure-Activity Relationship (SAR) Analysis for N-Nitroso Cilazapril (B1669026)

Before any laboratory testing, computational methods provide a crucial first step in assessing the potential risk of chemical compounds. For N-Nitroso Cilazapril, in silico models and structure-activity relationship (SAR) analyses have been employed to predict its genotoxic and carcinogenic potential.

Computational Assessment of Alpha-Hydroxylation Pathways and Steric Hindrance Effects

The primary mechanism for the metabolic activation of many nitrosamines into DNA-reactive species is through cytochrome P450 (CYP) mediated α-hydroxylation. efpia.euchemrxiv.org This initial step is considered rate-limiting and critical for their carcinogenic activity. chemrxiv.org Therefore, computational models often focus on predicting the likelihood of this reaction occurring.

For this compound, and other nitroso-ACE inhibitors, a key structural feature is significant steric hindrance around the α-carbons to the nitrosamine (B1359907) group. efpia.eu These α-carbons are tertiary, meaning they are bonded to three other carbon atoms, and are part of a bulky, rigid cyclic system. efpia.eu This steric bulk is predicted to make it difficult for CYP enzymes to access and hydroxylate the α-positions, thereby reducing the potential for metabolic activation. efpia.eu

Furthermore, the presence of a carboxylic acid substituent in the structure of this compound is another factor that is predicted to decrease its carcinogenic potency. efpia.eu Carboxylic acid groups increase the polarity and hydrophilicity of the molecule, which may disfavor the CYP-mediated oxidation necessary for activation. efpia.eu

A novel computational method has been developed to predict the metabolic α-carbon hydroxylation potential of N-nitrosamines by utilizing data from the CYP-mediated hydroxylation of non-nitrosamine xenobiotics. chemrxiv.orgresearchgate.net This approach helps to identify structural features that may promote or hinder this critical activation step, offering a more refined risk assessment. chemrxiv.org

Application of Predictive Toxicology Models (e.g., VEGA-GUI) in Nitrosamine Evaluation

Predictive toxicology models, such as VEGA-GUI, are valuable tools for screening the mutagenic potential of nitrosamine derivatives. nih.govviamedica.plqsartoolbox.org These open-source platforms integrate multiple quantitative structure-activity relationship (QSAR) models to provide a consensus prediction of toxicity. nih.govresearchgate.netceur-ws.org

For instance, in silico mutagenicity prediction of N-nitroso-ramipril, a structurally related ACE inhibitor, was performed using VEGA-GUI software. nih.govviamedica.pl The software analyzes the chemical structure, provided as a SMILES identifier, and computes predictions based on various mutagenicity models. nih.govviamedica.pl The output typically classifies the compound as 'mutagenic' or 'non-mutagenic' and provides a reliability score for the prediction. nih.gov Such in silico tools are instrumental in the early stages of risk assessment, helping to prioritize compounds for further testing and to comply with regulatory requirements aimed at reducing animal testing. researchgate.net

In Vitro Genotoxicity Testing Strategies for this compound

Following in silico predictions, in vitro genotoxicity assays are essential for confirming the mutagenic and clastogenic potential of a substance. A standard battery of tests is typically employed to assess different genotoxic endpoints.

Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity Assessment

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to detect a compound's ability to cause point mutations in the DNA of specific bacterial strains. nih.govpublications.gc.ca For nitrosamines, which often require metabolic activation to become mutagenic, the Ames test is typically performed with and without an exogenous metabolic activation system, such as a rat or hamster liver S9 fraction. efpia.eunih.govnih.gov

For N-nitrosamines, enhanced testing conditions for the Ames assay are recommended to increase the sensitivity of the test. publications.gc.ca This is because some nitrosamines may not be readily detected under standard conditions. publications.gc.ca In the case of several nitroso-ACE inhibitors, Ames tests have been conducted by various companies, and the results have been largely negative, suggesting a lack of mutagenic potential. efpia.eu While specific results for this compound are not detailed in the provided search results, the general findings for this class of compounds indicate a low likelihood of mutagenicity in this assay. efpia.eu A negative result in a robustly conducted Ames test can be a key piece of evidence in classifying a nitrosamine as a less potent mutagen. dgra.de

CompoundTest SystemMetabolic ActivationResultReference
Nitroso-ACE Inhibitors (general class)Bacterial Reverse Mutation Assay (Ames Test)With and without S9Generally Negative efpia.eu
N-nitroso-ramipril (related compound)Bacterial Reverse Mutation Assay (Ames Test)With and without S9Negative nih.govviamedica.pl

Mammalian Cell Gene Mutation Assays (e.g., Mouse Lymphoma Assay, HPRT Assay)

To complement the bacterial data, gene mutation assays in mammalian cells are conducted. These assays, such as the mouse lymphoma assay (MLA) and the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay, detect mutations in mammalian genes. usp.orgcore.ac.uk

Recent research has focused on developing more relevant in vitro models by using human cell lines that are metabolically competent. dgra.deusp.org For example, TK6 human lymphoblastoid cells have been engineered to express specific human cytochrome P450 enzymes. nih.govnih.govusp.org This allows for the assessment of genotoxicity mediated by specific human metabolic pathways, providing more human-relevant data than traditional systems that rely on rodent liver extracts. usp.org For instance, N-nitroso propranolol (B1214883), another nitrosamine drug substance-related impurity, was shown to induce gene mutations in TK6 cells in the presence of hamster liver S9. nih.govnih.gov

Chromosomal Damage Assays (e.g., In Vitro Comet Assay)

Assays to detect chromosomal damage are a critical component of the genotoxicity testing battery. The in vitro comet assay is a sensitive method for detecting DNA strand breaks in individual cells. researchgate.netnih.gov Another common assay is the in vitro micronucleus test, which detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity). nih.govnih.govresearchgate.net

Studies on various nitrosamines have utilized these assays to evaluate their potential to cause chromosomal damage. For example, N-nitroso propranolol was found to induce micronuclei in human lymphoblastoid TK6 cells with metabolic activation. nih.govnih.gov Furthermore, the use of metabolically competent human cell lines like HepaRG in both 2D and 3D culture models has shown promise for evaluating the genotoxicity of nitrosamines, with 3D spheroids demonstrating higher sensitivity for detecting DNA damage. researchgate.netnih.gov

CompoundAssayCell LineKey FindingReference
N-nitroso propranolol (related NDSRI)Gene Mutation AssayTK6Induced mutations with S9 activation nih.govnih.gov
N-nitroso propranolol (related NDSRI)Micronucleus TestTK6Induced micronuclei with S9 activation nih.govnih.gov
Various NitrosaminesComet AssayHepaRG (3D spheroids)Sensitive detection of DNA damage researchgate.netnih.gov

Mechanistic Elucidation of Nitrosamine-Induced DNA Alkylation and Adduct Formation

The carcinogenic and mutagenic properties of many N-nitroso compounds are attributed to their ability to alkylate DNA. psu.eduresearchgate.net This process, which is a critical step in the initiation of carcinogenesis, involves the metabolic activation of the nitrosamine and the subsequent formation of reactive species that can chemically modify DNA bases. nih.govtandfonline.com

Role of Cytochrome P450 (CYP) Enzymes in Nitrosamine Bioactivation

The bioactivation of most N-nitrosamines is a crucial prerequisite for their genotoxic effects and is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. researchgate.netbibliotekanauki.pl This metabolic process converts the chemically stable nitrosamine into a highly reactive electrophilic intermediate. The specific CYP enzymes involved can vary depending on the nitrosamine substrate. For instance, CYP2E1 and CYP2A6 have been identified as major catalysts for the metabolic activation of various N-nitrosodialkylamines and tobacco-related nitrosamines. nih.gov In some cases, other CYP isoforms like CYP2C19 have also been implicated in the bioactivation of certain N-nitroso compounds, such as N-nitroso propranolol. researchgate.net

The key initial step in the bioactivation cascade is the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group. efpia.euresearchgate.net This α-hydroxylation is a critical mechanistic step, and any interference with or inhibition of this process can significantly impact the mutagenic potential of the compound. efpia.eu

Formation of Reactive Electrophilic Species from N-Nitroso Compounds

Following CYP-mediated α-hydroxylation, the resulting α-hydroxy nitrosamine is an unstable intermediate. researchgate.net It undergoes spontaneous decomposition, leading to the formation of a highly reactive electrophilic species, typically an alkyldiazonium ion. psu.eduresearchgate.net This alkyldiazonium ion is considered the primary agent responsible for the alkylation of DNA. psu.edu

The alkyldiazonium ion can then react with nucleophilic sites on the DNA bases, transferring an alkyl group and forming DNA adducts. psu.eduresearchgate.net This alkylation can occur at various positions on the DNA bases, with the O6-position of guanine (B1146940) being a particularly critical site for mutagenesis. tandfonline.com The formation of these DNA adducts can lead to mispairing during DNA replication, resulting in mutations and potentially initiating the process of carcinogenesis. researchgate.netresearchgate.net

Comparative Analysis and Read-Across from Structurally Related Nitroso-ACE Inhibitors (e.g., N-Nitroso Ramipril, N-Nitroso Quinapril)

A structural analysis of nitroso-ACE inhibitors, including this compound, reveals common structural motifs. efpia.eu Many ACE inhibitors that are secondary amines, such as Cilazapril, Ramipril, and Quinapril, can theoretically form N-nitroso impurities. efpia.eu These N-nitroso-ACE inhibitors share a similar core structure where the carbons at the α-position to the nitrosamine group are tertiary carbons, and there is significant steric hindrance around these positions. efpia.eu

This steric hindrance is a key factor in reducing the genotoxic potential of these compounds. The bulky substituents on the α-carbons are predicted to inhibit the critical α-hydroxylation step by CYP enzymes, thereby preventing the bioactivation of the nitrosamine. efpia.eunih.govusp.org

Recent studies on N-Nitroso Ramipril and N-Nitroso Quinapril provide strong evidence supporting this hypothesis. Both compounds were found to be non-genotoxic in in vivo assays. nih.govusp.org Investigations into the metabolism of N-Nitroso Ramipril showed no α-hydroxylation, further supporting the idea that steric hindrance prevents the formation of the reactive diazonium ion. efpia.eu Quantum chemical calculations also suggest that even if a diazonium ion were to form, the steric bulk would likely prohibit its ability to bind to DNA. efpia.eu

Given the structural similarities and the shared feature of significant steric hindrance at the α-carbons, a read-across approach is considered scientifically justified. efpia.euusp.org The negative genotoxicity findings for N-Nitroso Ramipril and N-Nitroso Quinapril provide a strong basis to infer that other structurally similar nitroso-ACE inhibitors, including this compound, are also likely to be non-mutagenic. nih.govusp.org This class of compounds is therefore not expected to belong to the "Cohort of Concern" of highly potent nitrosamines. efpia.eu

Below is a summary of genotoxicity data for related nitroso-ACE inhibitors:

CompoundGenotoxicity FindingBasis for Finding
N-Nitroso Ramipril Non-genotoxicIn vivo assays (liver comet, Big Blue® mutation, duplex sequencing), predicted and in vitro metabolism data showing no α-hydroxylation due to steric hindrance. nih.govusp.org
N-Nitroso Quinapril Non-genotoxicIn vivo assays (liver comet, Big Blue® mutation, duplex sequencing), predicted inhibition of bioactivation due to steric hindrance. nih.govusp.org

This comparative analysis strongly suggests that this compound, due to its structural characteristics, is unlikely to be a genotoxic concern.

Control Strategies and Mitigation Approaches for N Nitroso Cilazapril in Pharmaceutical Manufacturing

Risk Assessment Methodologies for NDSRI Identification and Evaluation

A thorough risk assessment is the foundational step in controlling N-Nitroso Cilazapril (B1669026). who.inteuropa.eu This process involves a comprehensive evaluation of the manufacturing process to identify potential sources of nitrosating agents and secondary or tertiary amines that could lead to the formation of this impurity. fda.govveeprho.com

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have mandated that marketing authorization holders (MAHs) conduct these risk assessments. europa.euqbdgroup.com The process should be a collaborative effort between the drug product manufacturer and the active pharmaceutical ingredient (API) manufacturer. fda.gov

Key aspects of the risk assessment include:

Identification of Potential Risks: Evaluating all raw materials, including the API, excipients, solvents, and reagents, for the presence of nitrosating agents (e.g., nitrites) or amine precursors. fda.govqbdgroup.comsimsonpharma.com

Process Evaluation: Analyzing the entire manufacturing process, from raw material sourcing to final formulation and storage, for conditions that could facilitate nitrosation, such as acidic pH and high temperatures. openpr.comzamann-pharma.com

Confirmatory Testing: If a risk is identified, confirmatory testing of batches using sensitive and validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), is required to quantify the levels of N-Nitroso Cilazapril. who.intedqm.eu

Root Cause Analysis: If the impurity is detected, a thorough investigation into the root cause is necessary to implement effective mitigation strategies. who.int

In silico tools and predictive models, such as Structure-Activity Relationship (SAR) models, can also be employed to predict the potential for NDSRI formation based on the chemical structures of the API and potential reactants. zamann-pharma.com

Table 1: Key Stages and Considerations in this compound Risk Assessment

StageKey ConsiderationsRelevant Actions
Risk Identification Presence of secondary/tertiary amines in Cilazapril API. Presence of nitrites in excipients, water, or other raw materials. fda.govpharmaexcipients.comReview API synthesis route. Test raw materials for nitrite (B80452) content.
Process Analysis Acidic conditions during manufacturing. High temperatures in processes like wet granulation. senpharma.vnzamann-pharma.comMonitor and control pH. Evaluate alternative manufacturing processes like direct compression. senpharma.vn
Confirmatory Testing Detection and quantification of this compound.Use validated LC-MS/MS or similar sensitive analytical methods. edqm.eu
Root Cause Investigation Pinpoint the exact source of amine and nitrosating agent.Analyze all potential contributing factors identified in the risk assessment.

Process Optimization for Minimizing this compound Formation

Once the risks are identified, optimizing the manufacturing process is crucial to minimize the formation of this compound. openpr.com This involves a multi-faceted approach focusing on raw materials, reagents, and reaction conditions.

Control of Raw Material Quality and Impurity Profiles

The quality of raw materials is a critical control point. Manufacturers must ensure that raw materials, particularly excipients, are sourced from qualified suppliers and have low levels of nitrite impurities. senpharma.vnijpsjournal.com

Supplier Qualification: Implementing a robust supplier qualification program is essential to assess and verify the quality of incoming materials. fda.govchemicea.com This includes regular testing of raw material lots. zamann-pharma.com

Excipient Selection: Selecting excipients with inherently lower nitrite content can significantly reduce the risk of nitrosation. ijpsjournal.com For instance, if a high-nitrite excipient is necessary, manufacturers should explore alternatives or adjust its proportion in the formulation. senpharma.vn

Selection and Management of Solvents and Reagents

The choice of solvents and reagents can influence the potential for nitrosamine (B1359907) formation. openpr.com It is important to avoid using materials that are contaminated with nitrosamines or their precursors. publications.gc.ca

Solvent Purity: Using high-purity solvents is crucial. Recycled solvents should be carefully monitored for the presence of contaminants. publications.gc.ca

Reagent Selection: Reagents containing amine functional groups or those known to contain nitrite impurities, such as sodium azide, should be carefully evaluated and controlled. fda.gov

Modification of Reaction and Purification Steps to Mitigate Nitrosation

Modifying the manufacturing process itself is a key strategy to prevent the chemical reaction that forms this compound. openpr.com

pH Control: Nitrosamine formation is often favored under acidic conditions. fda.gov Maintaining a neutral or basic pH during critical process steps can significantly reduce the rate of nitrosation. zamann-pharma.comfda.gov

Temperature Control: High temperatures can accelerate the nitrosation reaction. Optimizing processes to use lower temperatures can be an effective control measure. zamann-pharma.com

Process Optimization: Techniques like direct compression may be preferred over wet granulation, as the latter involves water and heat, which can create favorable conditions for nitrosamine formation. senpharma.vn Additionally, minimizing the contact time between potential reactants during manufacturing can also reduce impurity formation. senpharma.vn

Use of Inert Atmosphere: In some cases, conducting reactions under an inert atmosphere, such as nitrogen, can limit the presence of nitrosating agents. zamann-pharma.com

Implementation of Mitigation Strategies to Reduce this compound Levels

In addition to process optimization, specific mitigation strategies can be implemented to further reduce the levels of this compound in the final drug product. fda.gov

Use of Nitrite Scavengers: Incorporating antioxidants or other nitrite scavengers into the formulation is a highly effective strategy. ijpsjournal.com These compounds react with and neutralize nitrosating agents before they can react with the amine in Cilazapril. senpharma.vn

Ascorbic Acid (Vitamin C) and Alpha-tocopherol (Vitamin E) are commonly cited examples of effective nitrite scavengers. fda.govthemedicinemaker.com Even low concentrations of these antioxidants have been shown to significantly inhibit nitrosamine formation. themedicinemaker.com

Other potential scavengers include certain amino acids like glycine , lysine , and histidine . senpharma.vn

pH Modifiers: The use of pH-modifying excipients, such as sodium carbonate, can create a micro-environment within the drug product that is less acidic, thereby inhibiting the formation of nitrosamines during storage. fda.gov

Table 2: Examples of Mitigation Strategies for this compound

StrategyMechanism of ActionExamples
Nitrite Scavenging Competitively react with and eliminate nitrosating agents.Ascorbic Acid, Alpha-tocopherol, Propyl Gallate, p-Aminobenzoic Acid. ijpsjournal.com
pH Modification Create a neutral or basic micro-environment to slow down the nitrosation reaction.Sodium Carbonate. fda.gov
Formulation Design Reduce the availability of reactants or unfavorable conditions.Using excipients with low nitrite content, opting for direct compression over wet granulation. senpharma.vnijpsjournal.com

By systematically implementing these risk assessment, process optimization, and mitigation strategies, pharmaceutical manufacturers can effectively control the levels of this compound, ensuring the quality and safety of their products.

Regulatory Science and Research Landscape for Nitrosamine Impurities in Pharmaceuticals

Evolution of Regulatory Guidance Pertaining to Nitrosamine (B1359907) Impurities

The regulatory landscape for nitrosamine impurities has evolved rapidly since their unexpected detection in the sartan class of blood pressure medications in 2018. researchgate.net This discovery triggered a cascade of regulatory actions worldwide, leading to product recalls and a heightened level of scrutiny on manufacturing processes. acs.org

Initially, regulatory efforts were focused on the immediate risk posed by small-molecule nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) found in sartans, and subsequently in other drugs such as ranitidine (B14927) and metformin. researchgate.net In response, major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), issued initial guidance documents. For instance, the EMA began providing guidance to marketing authorization holders as early as 2019 to mitigate the presence of nitrosamine impurities. nih.gov

A pivotal framework in managing these impurities is the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals. lhasalimited.org Nitrosamines are considered a "cohort of concern" under ICH M7, necessitating stringent control measures to limit potential carcinogenic risk. nih.govresearchgate.net The principles of ICH M7 have been central to the development of subsequent nitrosamine-specific guidance.

Over time, the scope of regulatory concern expanded to include a broader class of nitrosamines known as Nitrosamine Drug Substance-Related Impurities (NDSRIs). impactfactor.org These impurities are structurally related to the active pharmaceutical ingredient (API) itself and can form during the manufacturing or storage of the drug product. nih.gov The identification of NDSRIs presented new challenges, as they often lack the extensive toxicological data available for the more common, smaller nitrosamines.

This led to further updates and refinements of regulatory guidance. In September 2024, the FDA issued a revised final guidance, "Control of Nitrosamine Impurities in Human Drugs," which provided more detailed recommendations for the assessment and mitigation of both small-molecule nitrosamines and NDSRIs. impactfactor.orgnih.gov This guidance emphasized a three-step mitigation strategy involving risk assessment, confirmatory testing, and implementation of changes to manufacturing processes. impactfactor.org Similarly, the EMA has continuously updated its guidance, with significant revisions communicated to marketing authorization holders. nih.govacs.org

A key aspect of the evolving guidance has been the international collaboration among regulatory agencies to harmonize their approaches to ensure a consistent and effective global response to the issue of nitrosamine impurities. usp.org

Table 1: Timeline of Key Regulatory Milestones for Nitrosamine Impurities

Year Regulatory Milestone Key Focus
2018Detection of NDMA in valsartanInitial discovery and investigation into sartan medicines.
2019EMA issues initial guidanceProviding steps for companies to avoid nitrosamines in human medicines. nih.gov
2020FDA publishes initial guidance"Control of Nitrosamine Impurities in Human Drugs" is released. usp.org
2021FDA revises guidanceFurther clarifications and recommendations for industry. usp.org
2023FDA issues guidance on NDSRIsFocus on "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities". impactfactor.org
2024FDA issues revised final guidanceComprehensive update covering both small-molecule nitrosamines and NDSRIs. impactfactor.orgnih.gov
2024EMA updates its guidelinesReinforces the need for ongoing evaluation of manufacturing processes. nih.gov

Scientific Frameworks for Acceptable Intake (AI) Derivation for NDSRIs

A cornerstone of the regulatory approach to controlling nitrosamine impurities is the establishment of Acceptable Intake (AI) limits. The AI represents a level of exposure that is considered to pose a negligible cancer risk over a lifetime. For NDSRIs, which often lack compound-specific carcinogenicity data, establishing these limits has been a significant scientific challenge. nih.gov To address this, regulatory agencies have developed and adopted several scientific frameworks.

One of the primary methodologies is the read-across assessment . This approach uses toxicological data from a structurally similar surrogate compound with robust carcinogenicity data to infer the potential risk of the NDSRI . nih.gov The selection of an appropriate surrogate is critical and must be scientifically justified, considering the structural similarities and the known mechanisms of carcinogenicity. nih.gov

Recognizing the limitations of the read-across approach, especially when a suitable surrogate is not available, international regulators, including the FDA, developed the Carcinogenic Potency Categorization Approach (CPCA) . nih.gov This innovative framework uses structure-activity relationships (SAR) to predict the carcinogenic potency of a nitrosamine based on its chemical structure. nih.govpnas.org The CPCA assigns a nitrosamine to one of five potency categories, each with a corresponding AI limit. nih.govacs.org This categorization is based on the presence of activating and deactivating structural features within the molecule that influence its carcinogenic potential. nih.govacs.org

The CPCA provides a systematic and science-based method for determining AI limits in the absence of empirical data, thereby facilitating risk assessments and control strategies for a wide range of NDSRIs. pnas.org The FDA's guidance on "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)" endorses the use of the CPCA. impactfactor.org

Table 2: Carcinogenic Potency Categories and Corresponding AI Limits under the CPCA

Potency Category Predicted Carcinogenic Potency Recommended AI Limit (ng/day) Basis for AI Limit
1High26.5Based on the potency of highly potent nitrosamines like N-nitrosodiethylamine (NDEA). usp.org
2Moderate-High100Representative of potent nitrosamines such as N-nitrosodimethylamine (NDMA). europa.eu
3Moderate400Reflects a lower carcinogenic potency due to weakly deactivating structural features. europa.eu
4Low1500Corresponds to the Threshold of Toxicological Concern (TTC) for mutagenic impurities as per ICH M7. usp.org
5Very Low1500Assigned to nitrosamines with structural features that significantly reduce carcinogenic potency. usp.org

These frameworks are complemented by the principles outlined in ICH M7(R1), which allows for the calculation of a compound-specific AI if sufficient carcinogenicity data is available. nih.gov The Threshold of Toxicological Concern (TTC) of 1.5 µ g/day (1500 ng/day) is a default value for unstudied mutagenic impurities and aligns with the AI for the lower potency categories in the CPCA. nih.govfrontiersin.org

Rationale for Potency Categorization Based on Structural Features and Mechanistic Data

The scientific rationale for categorizing nitrosamines by potency is rooted in the understanding of their mechanism of carcinogenicity, which is primarily driven by metabolic activation. europa.eu The Carcinogenic Potency Categorization Approach (CPCA) is built upon the principle that the structure of a nitrosamine dictates its biological activity. nih.gov

The key mechanistic step for the activation of many potent nitrosamines is the α-hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. impactfactor.orgfrontiersin.org This metabolic step forms an unstable α-hydroxy nitrosamine, which then breaks down to yield a highly reactive diazonium ion. researchgate.net This electrophilic species can then alkylate DNA, leading to mutations and potentially initiating cancer. impactfactor.orgresearchgate.net

The potency of a nitrosamine is therefore heavily influenced by structural features that affect the rate and extent of α-hydroxylation. nih.goveuropa.eu These features can be broadly classified as activating or deactivating.

Activating features are structural elements that facilitate α-hydroxylation and increase carcinogenic potency. A primary determinant of high potency is the presence of α-hydrogens . researchgate.net Nitrosamines with unsubstituted α-carbons (i.e., CH2 or CH3 groups) are generally more potent because these sites are readily accessible for enzymatic hydroxylation. researchgate.net

Deactivating features are those that hinder α-hydroxylation or promote alternative, less harmful metabolic pathways, thereby reducing carcinogenic potency. europa.eu These include:

Steric hindrance at the α-carbon: Bulky substituents near the α-carbon can physically block the CYP enzymes from accessing the site of activation. For example, a tertiary α-carbon is considered a deactivating feature. fda.gov The presence of an isopropyl group can also reduce potency compared to a less hindered ethyl or methyl group. nih.gov

Electron-withdrawing groups at the β-carbon (the carbon atom once removed from the nitroso group) can decrease the stability of the intermediates formed during metabolic activation, thus reducing potency. nih.gov

The presence of a carboxylic acid group is also considered a deactivating feature. fda.gov

Nitrosamines that lack α-hydrogens cannot be activated via the α-hydroxylation pathway and are generally considered to have very low carcinogenic potential. researchgate.net

The CPCA systematically scores these and other structural features to arrive at a total potency score, which then determines the potency category and the corresponding AI limit. nih.gov This structure-based approach provides a scientifically grounded and predictable way to assess the risk posed by the diverse range of nitrosamine impurities encountered in pharmaceuticals. nih.gov

Emerging Research Avenues and Future Perspectives for N Nitroso Cilazapril

Development of Advanced Computational Models for NDSRI Prediction and Characterization

The proactive identification of potential NDSRIs like N-nitroso cilazapril (B1669026) is crucial for ensuring drug safety. zamann-pharma.com Advanced computational models are becoming indispensable tools for predicting the formation and characterizing the properties of these impurities. aragen.comzamann-pharma.com

Structure-Activity Relationship (SAR) Models: These models are employed to assess molecular structures and identify functional groups, such as the secondary amine in cilazapril, that are susceptible to nitrosation. zamann-pharma.com By analyzing the structural features of N-nitroso cilazapril, SAR models can help predict its potential for formation under various conditions.

Machine Learning and AI: Advanced predictive algorithms analyze vast datasets to identify patterns in NDSRI formation. zamann-pharma.com These models can assess the interactions between active pharmaceutical ingredients (APIs) like cilazapril and excipients, as well as predict the formation of degradation-related impurities. zamann-pharma.com

Quantum Mechanical (QM) Modeling: QM-based analysis is being used to understand how the structure of nitrosamines influences their reactivity and potential carcinogenicity. acs.org These models can elucidate the impact of molecular structure on toxicity and identify key steps in metabolic pathways, offering a more refined risk assessment than traditional approaches. acs.orgusp.org For instance, QM calculations can help understand the metabolic activation of nitrosamines, a critical step in their carcinogenic activity. usp.orgnih.gov

Carcinogenic Potency Categorization Approach (CPCA): This structure-activity relationship model categorizes nitrosamines based on their predicted potency and assigns acceptable intake (AI) limits. usp.org The CPCA provides a standardized and less subjective method for assessing the risk of nitrosamines, including complex NDSRIs. usp.org For this compound, the European Medicines Agency (EMA) has set an acceptable intake limit based on a structure-activity relationship (SAR)/read-across approach. europa.eu

A summary of computational approaches for NDSRI prediction is provided in the table below.

Computational ModelApplication in NDSRI PredictionKey Advantages
Structure-Activity Relationship (SAR) Identifies structural motifs prone to nitrosation.Early-stage risk identification based on chemical structure. zamann-pharma.com
Machine Learning & AI Analyzes large datasets to predict formation trends and interactions.Enhanced predictive accuracy through pattern recognition in complex systems. zamann-pharma.com
Quantum Mechanical (QM) Modeling Investigates electronic structure to predict reactivity and metabolic activation.Provides mechanistic insights into carcinogenicity and refines risk assessment. acs.orgusp.org
Carcinogenic Potency Categorization Approach (CPCA) Categorizes nitrosamines and assigns acceptable intake (AI) limits based on predicted potency.Standardized, less subjective risk assessment for regulatory purposes. usp.org

Innovation in Analytical Technologies for Ultrasensitive this compound Detection

Ensuring that pharmaceutical products are free from harmful levels of this compound requires highly sensitive and robust analytical methods. thermofisher.com The low acceptable intake limits set by regulatory agencies necessitate the development of technologies capable of detecting and quantifying trace amounts of this impurity. aurigeneservices.com

Advanced analytical techniques are at the forefront of this effort:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for nitrosamine (B1359907) analysis due to its high sensitivity and specificity. resolvemass.cawjbphs.com It allows for the detection of impurities at very low levels, such as nanograms per liter. wjbphs.com Instrument manufacturers have developed highly sensitive LC-MS/MS methods for the quantification of various nitrosamine impurities in drug products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile nitrosamines. resolvemass.ca

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which aids in the accurate identification of impurities and helps to eliminate false positives. thermofisher.comwjbphs.com

The table below summarizes key analytical technologies for the detection of this compound.

Analytical TechniquePrincipleApplication for this compound Detection
LC-MS/MS Separates compounds by liquid chromatography and detects them by tandem mass spectrometry.Highly sensitive and specific quantification of this compound in drug substances and products. wjbphs.comnih.gov
GC-MS Separates volatile compounds by gas chromatography and detects them by mass spectrometry.Suitable for the analysis of any volatile nitrosamine impurities that may be present. resolvemass.ca
HRMS Provides highly accurate mass measurements of ions.Confident identification of this compound and differentiation from other co-eluting species. thermofisher.com

Detailed Mechanistic Studies on Low-Potency Nitrosamines and their Biological Interactions

While many nitrosamines are potent carcinogens, there is growing evidence that some, particularly larger Nitrosamine Drug Substance-Related Impurities (NDSRIs), may have lower potency. medicinesforeurope.com Detailed mechanistic studies are crucial to understanding the biological interactions of these low-potency nitrosamines and accurately assessing their risk.

Research in this area focuses on:

Metabolic Activation: Most nitrosamines require metabolic activation to exert their carcinogenic effects. researchgate.net A key step in this process is α-carbon hydroxylation. nih.gov Studies are investigating the structural features that influence this metabolic step to better predict the carcinogenic potential of NDSRIs. nih.gov For some ACE inhibitor-derived nitrosamines, in vitro studies have shown that hydroxylation may occur at other positions, potentially leading to detoxification pathways. efpia.eu

DNA Adduct Formation: The mutagenicity of nitrosamines is linked to their ability to form DNA adducts. medicinesforeurope.com It is generally accepted that smaller DNA adducts have a higher mutagenic potency than larger ones. medicinesforeurope.com As NDSRIs are often larger molecules, they are predicted to form larger DNA adducts, which may be less mutagenic. medicinesforeurope.com

In Vivo Mutagenicity Assays: To assess the actual mutagenic potential of NDSRIs, in vivo studies like the transgenic rodent (TGR) gene mutation assay are being employed. medicinesforeurope.com There is emerging data from these assays showing that many NDSRIs have considerably lower potency than smaller, well-studied nitrosamines. medicinesforeurope.com For example, some studies have shown that certain NDSRIs are negative in the Ames test and in vivo mutagenicity assays. medicinesforeurope.com

Integration of Sustainable Chemistry Principles to Prevent NDSRI Formation in Pharmaceutical Processes

The principles of green chemistry offer a framework for preventing the formation of this compound and other NDSRIs during the manufacturing process. instituteofsustainabilitystudies.com By designing safer and more efficient chemical processes, the pharmaceutical industry can minimize the generation of these harmful impurities. instituteofsustainabilitystudies.com

Key green chemistry strategies include:

Preventing Waste: It is better to prevent the formation of waste, including impurities, than to treat or clean it up afterward. instituteofsustainabilitystudies.com This can be achieved by optimizing reaction conditions to minimize the formation of nitrosating agents. acs.org

Designing Safer Chemicals and Processes: This involves selecting starting materials and reagents that are less likely to lead to the formation of nitrosamines. instituteofsustainabilitystudies.com For example, avoiding the use of secondary or tertiary amines in the presence of nitrosating agents is a key preventative measure. slideshare.net

Use of Nitrite (B80452) Scavengers: The addition of nitrite scavengers, such as ascorbic acid, to formulations can prevent the N-nitrosation of amines by reacting with residual nitrites. mdpi.com

Real-Time Analysis for Pollution Prevention: Developing analytical methodologies to monitor and control chemical processes in real-time can help to reduce the formation of hazardous substances like NDSRIs. instituteofsustainabilitystudies.com

By integrating these principles, pharmaceutical manufacturers can develop more sustainable processes that inherently prevent the formation of this compound, ensuring the safety and quality of their products. instituteofsustainabilitystudies.comacs.org

Q & A

Q. What are the key considerations in designing synthetic routes for N-Nitroso Cilazapril to minimize unwanted byproducts?

  • Methodological Answer : Synthetic routes should prioritize solvent selection (e.g., acetonitrile for controlled reactivity), temperature modulation (e.g., 0°C to room temperature), and directing-group strategies. The N-nitroso group acts as a transient directing group, enabling regioselective C-H functionalization. For example, Rh(III)-catalyzed ortho-olefination under mild conditions (20–40°C) achieves high yields (>85%) while avoiding side reactions like over-nitrosation . Mechanistic studies (e.g., kinetic isotope effects, Rh(III) intermediate characterization) are critical to optimizing reaction pathways .

Q. How can UV-Vis spectrophotometry be optimized for quantifying this compound in complex matrices?

  • Methodological Answer : Use response surface methodology (RSM) to optimize parameters such as wavelength selection (e.g., 210–230 nm for nitroso absorption bands), pH adjustment (6.0–7.5 for stability), and solvent polarity. Calibration curves should be validated using spiked matrices (e.g., biological fluids) to account for matrix interference. Limit of detection (LOD) and quantification (LOQ) must adhere to ICH guidelines, typically achieving LOD < 0.1 µg/mL .

Q. What methodologies are recommended for validating dietary intake assessments of N-nitroso compounds in epidemiological studies?

  • Methodological Answer : Combine food frequency questionnaires (FFQs) with 7-day food records (7DFR) for cross-validation. Assign N-nitroso values to FFQ items using direct matching or imputation from databases (e.g., 205 food items mapped to 23 N-nitroso compounds). Statistical power analysis (sample size ≥100) ensures detection of method discrepancies. Energy-adjusted Spearman correlations (range: 0.004–0.48) and tertile-based kappa statistics (>0.30) evaluate agreement .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro genotoxicity data and epidemiological findings regarding this compound’s carcinogenic potential?

  • Methodological Answer : Conduct in vitro-in vivo extrapolation (IVIVE) using physiologically based kinetic modeling. Prioritize assays measuring N7-guanine adduct formation (a biomarker of alkylating activity) and compare with epidemiological data on gastric or brain cancer risk. For conflicting results (e.g., weak dietary associations despite strong in vitro DNA damage), investigate confounding factors like endogenous nitrosation or repair mechanisms (e.g., O6-alkylguanine–DNA alkyltransferase activity) .

Q. What strategies are effective in reconciling contradictory data on the carcinogenic risk of dietary N-nitroso compounds across population studies?

  • Methodological Answer : Apply meta-analytical frameworks with stratification by:
  • Exposure source : Differentiate preformed N-nitroso compounds (e.g., cured meats) vs. endogenous formation (e.g., nitrate-rich vegetables).
  • Genetic susceptibility : Screen for polymorphisms in CYP2E1 (metabolizes nitrosamines) or DNA repair genes.
  • Cohort validation : Use harmonized FFQs with standardized N-nitroso databases to reduce measurement bias .

Q. What advanced catalytic systems improve regioselectivity in N-nitroso-directed C-H functionalization reactions relevant to this compound synthesis?

  • Methodological Answer : Rh(III)-cyclopentadienyl catalysts (e.g., [Cp*RhCl₂]₂) enable turnover-limiting electrophilic C-H activation. Key steps:
  • Substrate scope : Test unactivated olefins (e.g., 1-octene) to assess compatibility.
  • Mechanistic probes : Deuterium exchange experiments and kinetic isotope effects (KIE > 3.0 indicate rate-limiting C-H cleavage).
  • Post-functionalization : Convert N-nitroso to amine groups via reductive denitrosation (e.g., Zn/HCl) for downstream applications .

Q. What analytical approaches are critical for establishing trace-level detection limits of this compound impurities under regulatory guidelines?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Key parameters:
  • Column : C18 with 1.7 µm particle size for high resolution.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Validation : Follow ICH Q2(R1) for linearity (R² > 0.99), precision (%RSD < 5%), and accuracy (90–110% recovery). Reference standards (e.g., N-Nitroso Desmethyl Cyclobenzaprine) ensure traceability to USP/EMA limits (e.g., <10 ppb) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.